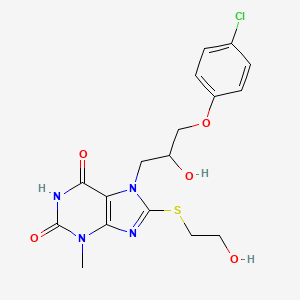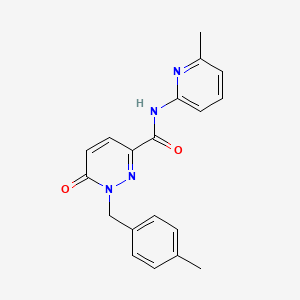![molecular formula C23H21FN6O2 B2521684 5-{2-[4-(4-fluorofenil)piperazin-1-il]-2-oxoethyl}-2-fenilpirazolo[1,5-d][1,2,4]triazin-4(5H)-ona CAS No. 1021020-51-8](/img/structure/B2521684.png)
5-{2-[4-(4-fluorofenil)piperazin-1-il]-2-oxoethyl}-2-fenilpirazolo[1,5-d][1,2,4]triazin-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.459. The purity is usually 95%.
BenchChem offers high-quality 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estos resultados sugieren que los derivados de benzimidazol sintetizados podrían servir como inhibidores efectivos de la ureasa .
Inhibición de la detección de quórum
La detección de quórum (QS) juega un papel crucial en la comunicación y virulencia bacteriana. Los investigadores han diseñado y sintetizado derivados de 4-fluorofenil-5-metilen-2(5H)-furanona por sus actividades de inhibición de QS (QSI). Si bien el compuesto específico no se estudió directamente, se encuentra dentro de esta clase de moléculas. Las investigaciones adicionales pueden revelar su potencial como agente QSI .
Inhibición de la lipasa de monoacilglicerol (MAGL)
La lipasa de monoacilglicerol (MAGL) es una enzima responsable de la degradación del endocanabinoide 2-araquidonoilglicerol (2-AG). JNJ-42226314, un inhibidor de MAGL, ha sido caracterizado farmacológicamente. Aunque no está directamente relacionado con el compuesto, comprender los mecanismos de inhibición de MAGL podría brindar información sobre posibles aplicaciones .
Inhibición del transportador de nucleósidos
En un estudio relacionado, los investigadores investigaron la relación estructura-actividad de los análogos de 4-((4-(2-fluorofenil)piperazin-1-il)metil)-6-imino-N-(naftaleno-2-il)-1,3,5-triazin-2-amina (FPMINT). Si bien este compuesto difiere ligeramente, inhibe los transportadores de nucleósidos de equilibrio (ENT). Tales inhibidores pueden tener implicaciones en la terapia del cáncer y el desarrollo de fármacos antivirales .
Mecanismo De Acción
Target of Action
The primary target of this compound is the urease enzyme . Urease is an enzyme that aids in the colonization and maintenance of highly pathogenic bacteria . Therefore, inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . This inhibition prevents the enzyme from aiding in the colonization and maintenance of highly pathogenic bacteria .
Biochemical Pathways
The compound affects the biochemical pathway involving the urease enzyme. By inhibiting the activity of the urease enzyme, it disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, which disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .
Análisis Bioquímico
Biochemical Properties
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2 . The interaction with these transporters is non-competitive and irreversible, reducing the Vmax of [3H]uridine uptake without affecting the Km . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .
Cellular Effects
The effects of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the uptake of nucleosides, which are crucial for nucleotide synthesis and cellular energy metabolism . Additionally, the compound does not affect cell viability, protein expression, or the internalization of ENT1 and ENT2, indicating its specificity and minimal cytotoxicity .
Molecular Mechanism
At the molecular level, 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of ENT1 and ENT2, leading to enzyme inhibition . Molecular docking analysis has shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors . This unique binding interaction contributes to its specificity and efficacy as an inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one change over time. The compound is stable under standard laboratory conditions, and its inhibitory effects on ENT1 and ENT2 are sustained over extended periods . Long-term studies have shown that the compound maintains its activity without significant degradation, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits ENT1 and ENT2 without causing adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleotide synthesis and adenosine function . Its inhibitory effects on ENT1 and ENT2 can alter metabolic flux and metabolite levels, impacting cellular energy balance and nucleotide availability .
Transport and Distribution
Within cells and tissues, 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to ENT1 and ENT2, which are widely expressed in various tissues . This distribution pattern is crucial for its efficacy as an inhibitor.
Subcellular Localization
The subcellular localization of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is primarily within the plasma membrane, where ENT1 and ENT2 are located . The compound’s activity and function are closely tied to its presence in this compartment, as it directly interacts with the transporters embedded in the membrane . Post-translational modifications and targeting signals may further influence its localization and activity.
Propiedades
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-20(26-30(21)16-25-29)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIBMFVEWLTCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)
![(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2521607.png)



![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2521611.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2521613.png)
![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2521616.png)
![4-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2521617.png)
![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)

